

Structural Elucidation of 1-Cyclohexyl-3-nitro-1H-pyrazole: A Technical Guide

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Compound of Interest

Compound Name: 1-Cyclohexyl-3-nitro-1H-pyrazole

Cat. No.: B8047784

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Executive Summary

1-Cyclohexyl-3-nitro-1H-pyrazole (CAS: 1936436-49-5) represents a critical scaffold in both high-energy density materials (HEDM) and pharmaceutical chemistry. Its structural characterization is non-trivial due to the tautomeric nature of the parent 3-nitropyrazole, which leads to regioisomeric ambiguity during synthesis (N1- vs. N2-alkylation).

This guide provides a rigorous, self-validating protocol for the synthesis, purification, and X-ray crystallographic determination of this compound. It addresses the specific challenges of modeling disordered cyclohexyl rings and distinguishing between the 3-nitro and 5-nitro regioisomers using diffraction data.

Phase 1: Synthesis and Regiochemical Context

The Regioselectivity Challenge

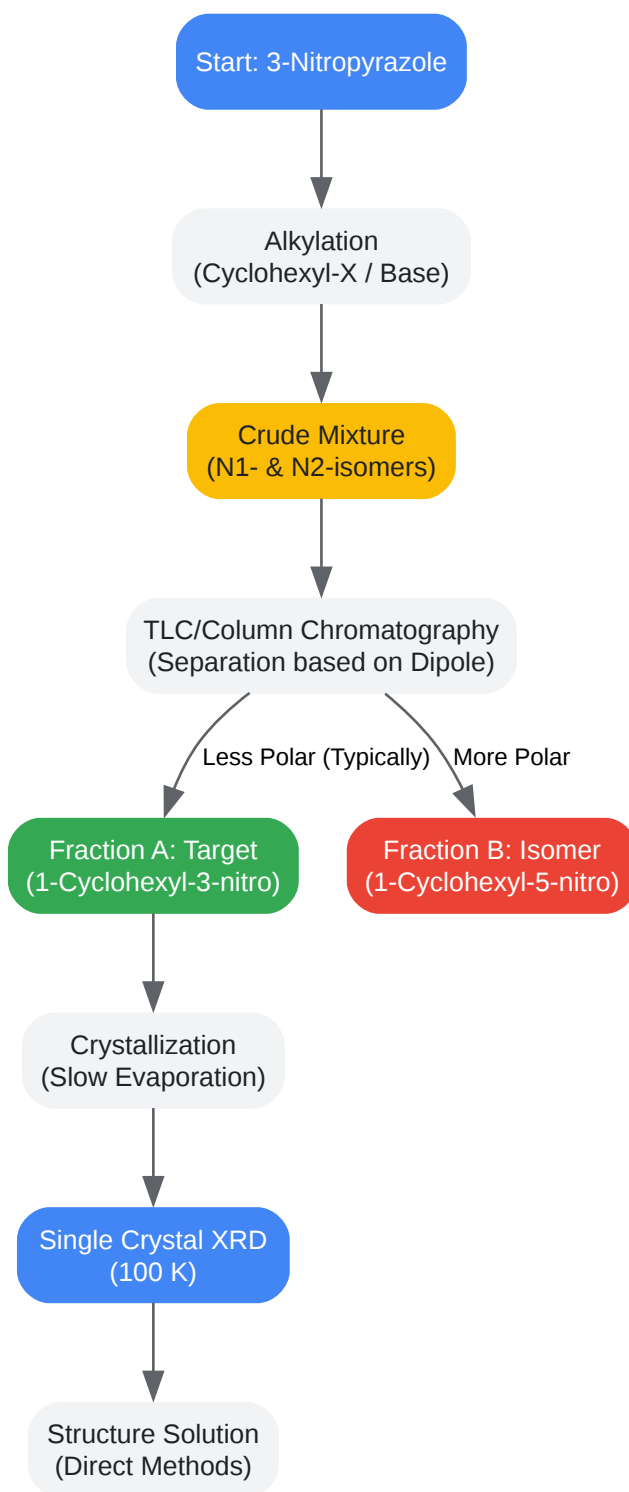
The alkylation of 3-nitropyrazole is governed by the interplay between steric hindrance and electronic effects. When 3-nitropyrazole is alkylated (e.g., using cyclohexyl bromide or via Chan-Lam coupling), two isomers are possible:

- **1-Cyclohexyl-3-nitro-1H-pyrazole** (Target): The cyclohexyl group attaches to the nitrogen distal to the nitro group.
- **1-Cyclohexyl-5-nitro-1H-pyrazole** (By-product): The cyclohexyl group attaches to the nitrogen proximal to the nitro group.

While N1-alkylation is generally thermodynamically favored, the steric bulk of the cyclohexyl group can influence the ratio. X-ray crystallography is the gold standard for assigning this regiochemistry, as NMR shifts can be ambiguous without a reference standard.

Workflow Diagram: Synthesis to Structure

The following diagram outlines the critical path from raw materials to a refined crystal structure, emphasizing the separation of isomers.



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Caption: Workflow for isolating and characterizing the target regioisomer. Note that 3-nitro isomers typically exhibit lower polarity than 5-nitro isomers due to dipole cancellation.

Phase 2: Crystallization Protocol

The cyclohexyl group adds significant lipophilicity to the polar nitro-pyrazole core. A binary solvent system is required to balance these opposing properties.

Solvent Selection Matrix

Method	Solvent System	Ratio (v/v)	Mechanism	Suitability
Slow Evaporation	Ethanol / Water	80:20	Solubility differential	High (Produces blocks)
Vapor Diffusion	DCM / Hexane	--	Anti-solvent diffusion	Medium (Risk of oiling out)
Slow Cooling	Acetonitrile	100%	Saturation temp gradient	High (Good for bulk purity)

Step-by-Step Procedure (Ethanol/Water)

- **Dissolution:** Dissolve 20 mg of the purified **1-Cyclohexyl-3-nitro-1H-pyrazole** in 2 mL of absolute ethanol. Slight warming (40 °C) may be required.
- **Filtration:** Filter the solution through a 0.45 µm PTFE syringe filter into a clean scintillation vial to remove dust nuclei.
- **Addition:** Add 0.5 mL of deionized water dropwise until the solution turns slightly turbid, then add a drop of ethanol to clarify.
- **Growth:** Cover the vial with Parafilm, poke 3-4 small holes, and store in a vibration-free environment at 4 °C.
- **Harvest:** Crystals should appear within 48-72 hours. Look for colorless prisms or blocks.

Phase 3: Data Collection & Reduction

Instrument Parameters

- Radiation Source: Mo-K α ($\lambda = 0.71073 \text{ \AA}$) is preferred over Cu-K α to minimize absorption, although the compound contains only light atoms (C, H, N, O).
- Temperature: 100 K (Critical). Cyclohexyl rings are prone to high thermal motion and ring-flipping disorder at room temperature. Cryogenic cooling is mandatory to lock the conformation.

Data Processing Strategy

- Resolution: Aim for 0.8 \AA or better to resolve the N-O bonds clearly.
- Redundancy: High redundancy (>4) is recommended to improve the signal-to-noise ratio for the weak high-angle reflections.

Phase 4: Structural Refinement & Analysis

Solving the Regiochemistry (N1 vs N2)

The primary goal is to distinguish the 3-nitro from the 5-nitro isomer. This is done by analyzing the bond lengths within the pyrazole ring.[1]

- 1-Cyclohexyl-3-nitro: The nitro group is at position 3.[2] The C3-C4 bond will show typical aromatic character, and the N1-C5 bond will be a single bond.
- 1-Cyclohexyl-5-nitro: The nitro group is at position 5 (adjacent to the cyclohexyl). This creates significant steric strain, often twisting the nitro group out of the plane of the pyrazole ring.

Handling Cyclohexyl Disorder

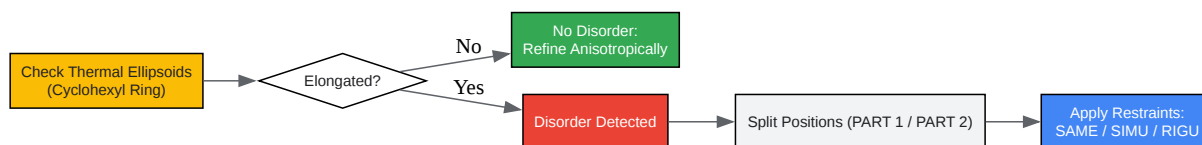
The cyclohexyl ring typically adopts a chair conformation. However, even at 100 K, the ring atoms may exhibit elongated thermal ellipsoids.

Refinement Protocol (SHELXL):

- Initial Solve: Use XT (Intrinsic Phasing) to locate all non-hydrogen atoms.
- Restraints: If the cyclohexyl ring is disordered:

- Use SAME or SADI restraints to enforce similar 1,2- and 1,3-distances as a standard chair.
- Use RIGU (Rigid Bond restraint) to model the anisotropic displacement parameters (ADPs) physically.
- Hydrogen Placement:
 - Aromatic H: HFIX 43
 - Cyclohexyl H (secondary): HFIX 23 (Methylene)
 - Cyclohexyl H (tertiary): HFIX 13 (Methine at C1')

Logical Diagram: Disorder Handling



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Caption: Decision tree for handling conformational disorder in the lipophilic cyclohexyl moiety.

Phase 5: Supramolecular Architecture

In the absence of strong hydrogen bond donors (OH, NH), the crystal packing of **1-Cyclohexyl-3-nitro-1H-pyrazole** is dominated by:

- Weak C-H...O Interactions: Between the acidic pyrazole ring protons and the nitro group oxygen atoms of adjacent molecules.
- Dipole-Dipole Stacking: The large dipole moment of the nitro group drives antiparallel stacking arrangements.

- Van der Waals Forces: The cyclohexyl rings will tend to cluster together to minimize solvent-accessible surface area, forming hydrophobic channels or layers.

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